
3,6-Dimethylpyrazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylpyrazine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 3rd and 6th positions and an aldehyde group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrazine-2-carbaldehyde typically involves the reaction of 3,6-dimethylpyrazine with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of formylation reactions, where the pyrazine ring is treated with formylating agents such as formic acid or formamide in the presence of catalysts like phosphoric acid or acetic anhydride .
Industrial Production Methods: Industrial production of this compound often employs large-scale formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Oxidation: 3,6-Dimethylpyrazine-2-carboxylic acid.
Reduction: 3,6-Dimethylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,6-Dimethylpyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Dimethylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2,3-Dimethylpyrazine: Similar structure but lacks the aldehyde group.
2,5-Dimethylpyrazine: Similar structure with methyl groups at different positions.
2,3,5,6-Tetramethylpyrazine: Contains four methyl groups but no aldehyde group.
Uniqueness: 3,6-Dimethylpyrazine-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
3,6-dimethylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-3-8-6(2)7(4-10)9-5/h3-4H,1-2H3 |
Clave InChI |
IUAQPPJWKCPEOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


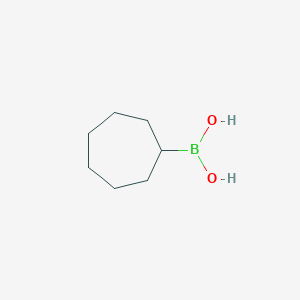

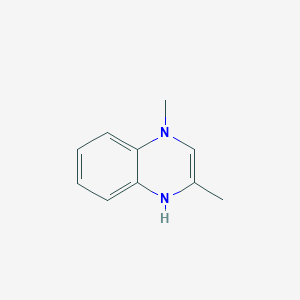
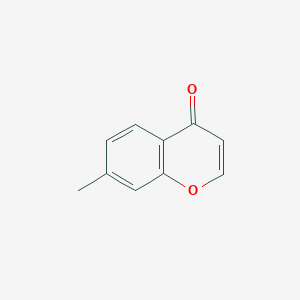
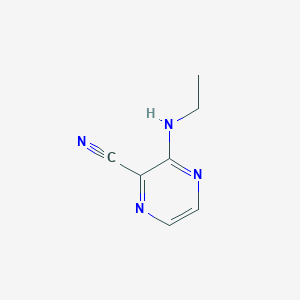
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)

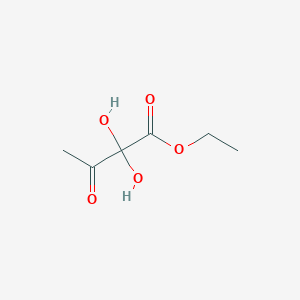
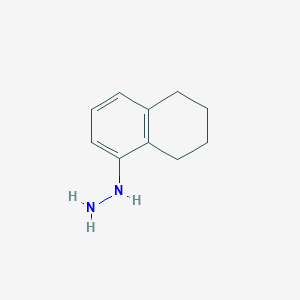
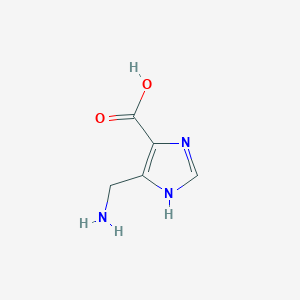

![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
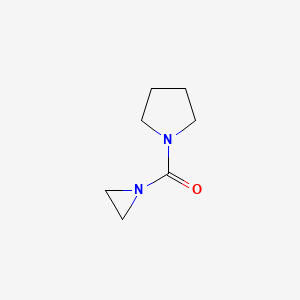
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
